molecular formula C6H11NO2 B1678964 Nitrocyclohexane CAS No. 1122-60-7

Nitrocyclohexane

Cat. No. B1678964
CAS RN: 1122-60-7
M. Wt: 129.16 g/mol
InChI Key: NJNQUTDUIPVROZ-UHFFFAOYSA-N
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Patent
US08558039B2

Procedure details

Essentially the same manufacturing setup discussed above for propane nitration is used to nitrate cyclohexane and obtain nitrocyclohexane within product purity specifications. Cyclohexane is nitrated using about 30 weight percent dilute aqueous nitric acid as the nitrating agent at the following process conditions: about 1200 psig reactor pressure, about 220 degrees Celsius reactor temperature, a residence time of about 120 seconds, and a cyclohexane to nitric acid mole ratio of about 2:1. FIG. 3 illustrates an apparatus 300 for synthesizing nitrocyclohexane. A hydrocarbon feedstock 301, comprising cyclohexane, and aqueous nitric acid 302 are introduced into a reactor 303 and react to form a reaction product stream 304. A composition of a typical reaction product stream 304 from the reactor 303 is summarized in Table 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
nitrate cyclohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCC.[CH2:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.[N+:10]([O-])([OH:12])=[O:11]>>[N+:10]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)([O-:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC
Step Two
Name
nitrate cyclohexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1.[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.